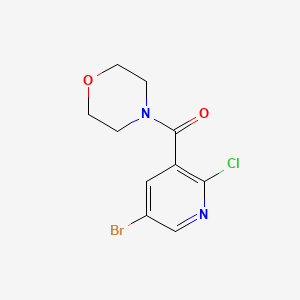![molecular formula C15H23BrClNO B1527412 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220021-09-9](/img/structure/B1527412.png)
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride
Übersicht
Beschreibung
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride, otherwise known as 4-BTPH, is a synthetic compound that has been used in a variety of scientific research applications. It is an analog of the natural neurotransmitter acetylcholine and is used to study the effects of cholinergic agonists and antagonists on various physiological processes.
Wissenschaftliche Forschungsanwendungen
4-BTPH has been used in a variety of scientific research applications, including the study of the effects of cholinergic agonists and antagonists on various physiological processes. It has also been used to study the effects of acetylcholine on the cardiovascular system, as well as the effects of cholinergic drugs on the central nervous system. Additionally, 4-BTPH has been used to study the effects of cholinergic drugs on the autonomic nervous system, as well as the effects of acetylcholine on the endocrine system.
Wirkmechanismus
4-BTPH acts as an agonist of the muscarinic acetylcholine receptor, which is a type of G-protein coupled receptor that is responsible for mediating the effects of acetylcholine. When 4-BTPH binds to this receptor, it activates the receptor, which then triggers a cascade of biochemical events that lead to the physiological effects of the drug.
Biochemical and Physiological Effects
The activation of the muscarinic acetylcholine receptor by 4-BTPH leads to a variety of biochemical and physiological effects. These effects include increased heart rate, increased blood pressure, increased respiration rate, increased sweating, and increased salivation. Additionally, 4-BTPH can also act on other receptors, such as the nicotinic acetylcholine receptor, which can lead to further physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-BTPH in lab experiments is its high potency and selectivity for the muscarinic acetylcholine receptor. This makes it an ideal tool for studying the effects of cholinergic drugs on various physiological processes. Additionally, 4-BTPH is relatively easy to synthesize and is relatively inexpensive to purchase. However, there are some limitations to using 4-BTPH in lab experiments, such as the fact that it has a relatively short half-life, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 4-BTPH in scientific research. One potential direction is to further study the effects of 4-BTPH on the cardiovascular system, as well as its potential use as a therapeutic agent for certain cardiovascular disorders. Additionally, 4-BTPH could be used to study the effects of cholinergic drugs on the autonomic nervous system, as well as the effects of acetylcholine on the endocrine system. Additionally, 4-BTPH could be used to study the effects of acetylcholine on the immune system, as well as its potential use as a therapeutic agent for certain immune disorders. Finally, 4-BTPH could be used to study the effects of cholinergic drugs on the central nervous system, as well as its potential use as a therapeutic agent for certain neurological disorders.
Eigenschaften
IUPAC Name |
4-(4-bromo-2-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-10-11(16)4-5-14(13)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJSKSDPCOLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)

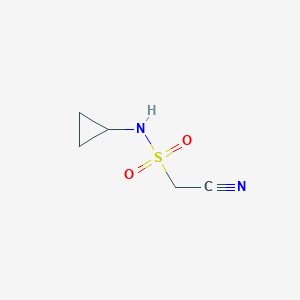
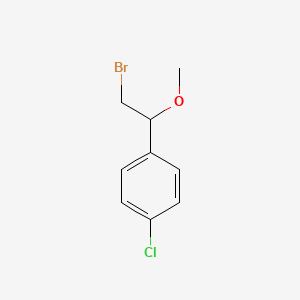

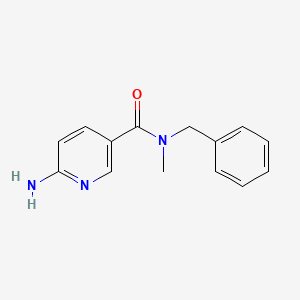
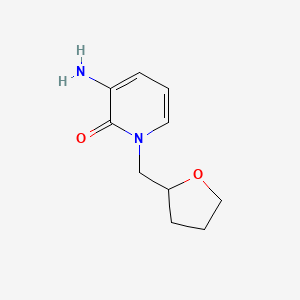
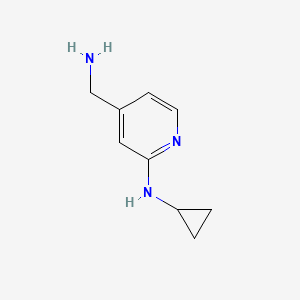
![6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527340.png)

![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)


